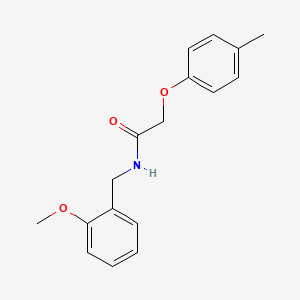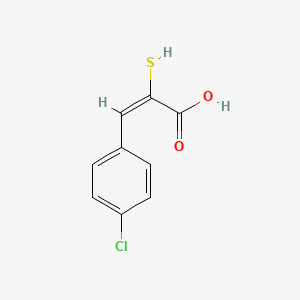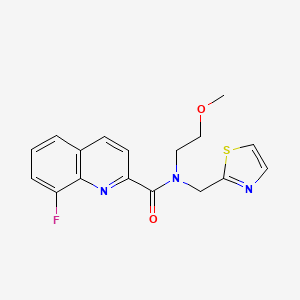![molecular formula C16H15N3O3S B5613917 2-{[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]sulfanyl}-6-hydroxy-1H-pyrimidin-4-one](/img/structure/B5613917.png)
2-{[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]sulfanyl}-6-hydroxy-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]sulfanyl}-6-hydroxy-1H-pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole moiety with a pyrimidinone ring, connected via a sulfanyl linkage. Its distinct chemical properties make it a subject of study in synthetic chemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Direcciones Futuras
The future directions for research on this compound could involve exploring its potential biological activities and developing new synthetic methods. Given the wide range of biological activities exhibited by indole derivatives , this compound could have potential applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]sulfanyl}-6-hydroxy-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,3-dimethylindole, which is then subjected to acylation to introduce the oxoethyl group. The resulting intermediate is further reacted with a thiol compound to form the sulfanyl linkage. Finally, the pyrimidinone ring is constructed through cyclization reactions under controlled conditions, often involving catalysts and specific temperature and pH settings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. Industrial methods also focus on minimizing waste and improving the efficiency of each step to make the process economically viable.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]sulfanyl}-6-hydroxy-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
2-{[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]sulfanyl}-6-hydroxy-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s properties make it useful in the development of new materials, including polymers and coatings with specific functionalities.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylindole: Shares the indole moiety but lacks the pyrimidinone ring and sulfanyl linkage.
6-Hydroxy-1H-pyrimidin-4-one: Contains the pyrimidinone ring but does not have the indole moiety or sulfanyl linkage.
2-{[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]sulfanyl}-6-methoxy-1H-pyrimidin-4-one: Similar structure with a methoxy group instead of a hydroxy group.
Uniqueness
The uniqueness of 2-{[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]sulfanyl}-6-hydroxy-1H-pyrimidin-4-one lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both indole and pyrimidinone moieties, along with the sulfanyl linkage, allows for versatile interactions and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]sulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-10(2)19(12-6-4-3-5-11(9)12)15(22)8-23-16-17-13(20)7-14(21)18-16/h3-7H,8H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUFDMRYOYZWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NC(=CC(=O)N3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-allyl-4-(1-ethylpiperidin-4-yl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5613836.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5613840.png)


![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B5613850.png)
![1-[(1-methylpiperidin-3-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5613867.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5613869.png)
![(1S*,5R*)-3-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5613879.png)


![3-(4-chloro-1H-pyrazol-1-yl)-N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]propanamide](/img/structure/B5613892.png)
![2-naphthalen-1-yl-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide](/img/structure/B5613897.png)
![(4-{[5-(ethylthio)-2-thienyl]carbonyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5613908.png)

